

# 13C NMR chemical shifts of 2-Ethyl-5-nitropyridine

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## Compound of Interest

Compound Name: 2-Ethyl-5-nitropyridine

Cat. No.: B1587371

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An In-Depth Technical Guide to the <sup>13</sup>C NMR Chemical Shifts of **2-Ethyl-5-nitropyridine**

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds.<sup>[1]</sup> <sup>[2]</sup> For drug development professionals and researchers working with heterocyclic compounds, such as pyridine derivatives, a thorough understanding of their spectroscopic properties is critical for unambiguous structure elucidation and quality control. This guide provides an in-depth analysis of the <sup>13</sup>C NMR spectrum of **2-Ethyl-5-nitropyridine**, a molecule of interest in medicinal chemistry and materials science.

Due to the absence of a readily available, experimentally verified spectrum in public databases, this guide will focus on a predictive approach. We will leverage established principles of NMR spectroscopy, including substituent chemical shift (SCS) effects, and discuss the role of computational chemistry in providing reliable theoretical data.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> This document is designed to serve as a practical reference for scientists, explaining not just the expected chemical shifts but also the underlying principles and the experimental and computational workflows required to obtain and verify them.

## Core Principles: Understanding Substituent Effects on the Pyridine Ring

The  $^{13}\text{C}$  NMR chemical shifts in a pyridine ring are governed by the electronic environment of each carbon atom. The nitrogen atom itself causes a significant deshielding of the adjacent  $\alpha$ -carbons (C2 and C6) and the  $\gamma$ -carbon (C4) compared to benzene. The introduction of substituents further perturbs these chemical shifts in a predictable manner.

- Ethyl Group (at C2): An ethyl group is a weak electron-donating group (EDG) through an inductive effect. It is expected to cause a slight shielding (upfield shift) of the carbon atoms in the pyridine ring, particularly the ipso-carbon to which it is attached and the ortho and para positions relative to it.
- Nitro Group (at C5): The nitro group is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. It will cause significant deshielding (downfield shift) of the carbon atoms in the ring, especially at the ortho and para positions relative to its point of attachment.

In **2-Ethyl-5-nitropyridine**, the interplay of these two opposing electronic effects will determine the final chemical shifts of the pyridine carbons.

## Predicted $^{13}\text{C}$ NMR Chemical Shifts for 2-Ethyl-5-nitropyridine

The following table presents the predicted  $^{13}\text{C}$  NMR chemical shifts for **2-Ethyl-5-nitropyridine**. These values are estimated based on the known chemical shifts of pyridine and the substituent effects of the ethyl and nitro groups derived from related molecules like 2-ethylpyridine<sup>[6]</sup> and various nitropyridines.<sup>[7][8]</sup> The assignments are based on a thorough analysis of expected electronic effects.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)	Rationale for Prediction
C2	~158-162	ipso-carbon to the ethyl group. Generally deshielded in pyridines. The ethyl group's effect is complex here.
C3	~122-126	ortho to the ethyl group and meta to the nitro group. Shielding from the ethyl group is expected.
C4	~135-139	para to the ethyl group and ortho to the nitro group. Deshielding from the nitro group will be a dominant factor.
C5	~140-144	ipso-carbon to the nitro group. Strong deshielding due to the direct attachment of the EWG.
C6	~150-154	ortho to the nitrogen and para to the nitro group. Strong deshielding from both the nitrogen and the nitro group.
-CH <sub>2</sub> -	~25-29	Typical range for an ethyl group attached to an aromatic ring.
-CH <sub>3</sub>	~13-17	Typical range for the terminal methyl of an ethyl group.

Note: These are estimated values and the actual experimental values may vary depending on the solvent and other experimental conditions.[\[5\]](#)[\[9\]](#)

# Experimental Workflow for $^{13}\text{C}$ NMR Spectrum Acquisition

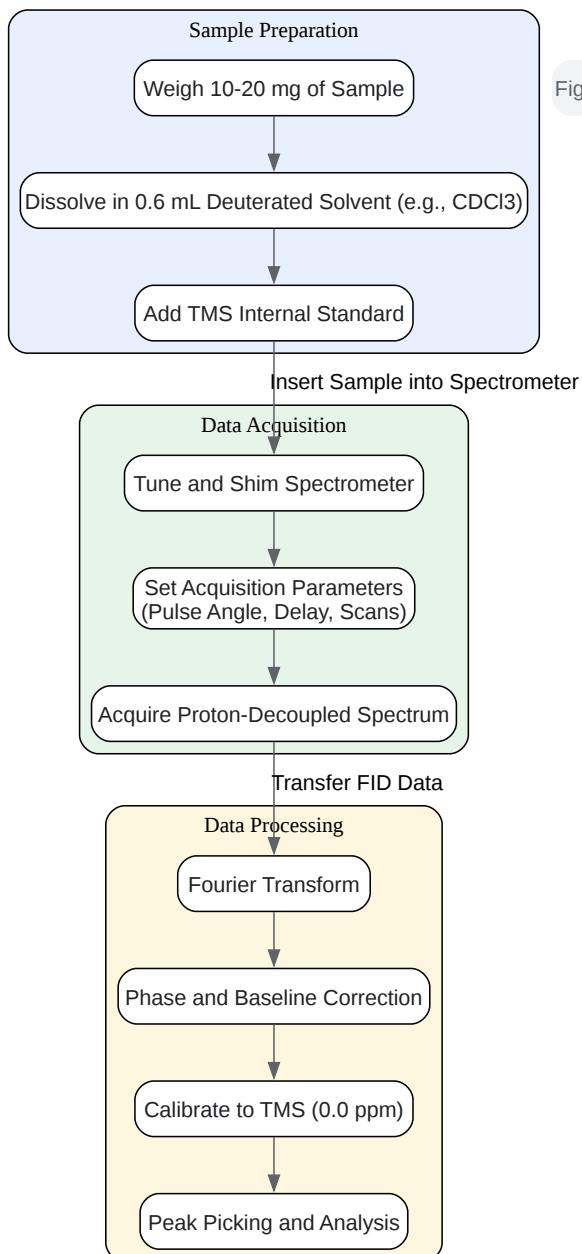
To experimentally verify the predicted chemical shifts, a standardized protocol should be followed. This ensures reproducibility and high-quality data.

## Step-by-Step Experimental Protocol

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of high-purity **2-Ethyl-5-nitropyridine**.
  - Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry NMR tube. Chloroform-d ( $\text{CDCl}_3$ ) is a common first choice for its good solubilizing power and relatively clean spectral window.
  - Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta = 0.0$  ppm).
- Instrument Setup and Calibration:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
  - Tune and match the  $^{13}\text{C}$  probe to the correct frequency.
  - Shim the magnetic field to achieve high homogeneity, ensuring sharp and symmetrical peaks.
- Data Acquisition:
  - Acquire a standard proton-decoupled  $^{13}\text{C}$  NMR spectrum. This is the most common type of  $^{13}\text{C}$  NMR experiment and results in a spectrum where each unique carbon atom appears as a single line.
  - Key acquisition parameters to consider:
    - Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

- Relaxation Delay (d1): A delay of 1-2 seconds between pulses is typical.
- Acquisition Time (aq): Typically 1-2 seconds.
- Number of Scans (ns): Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
  - Perform a baseline correction to obtain a flat baseline.
  - Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
  - Integrate the peaks if quantitative analysis is needed (though this is less common for standard  $^{13}\text{C}$  spectra).

## Experimental Workflow Diagram

Figure 1: Experimental workflow for acquiring a  $^{13}\text{C}$  NMR spectrum.[Click to download full resolution via product page](#)

Caption: Figure 1: Experimental workflow for acquiring a  $^{13}\text{C}$  NMR spectrum.

# Computational Chemistry Workflow for $^{13}\text{C}$ NMR Prediction

In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become a reliable way to predict  $^{13}\text{C}$  NMR chemical shifts.[\[10\]](#)[\[11\]](#)

## Step-by-Step Computational Protocol

- Structure Optimization:
  - Draw the 3D structure of **2-Ethyl-5-nitropyridine** using a molecular modeling program.
  - Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step is crucial to find the lowest energy conformation of the molecule.
- NMR Chemical Shift Calculation:
  - Using the optimized geometry, perform an NMR calculation using the Gauge-Independent Atomic Orbital (GIAO) method. This is a standard and accurate method for calculating magnetic shielding tensors.
  - It is advisable to use a larger basis set for the NMR calculation (e.g., 6-311+G(2d,p)) for higher accuracy.
- Data Analysis and Referencing:
  - The calculation will output absolute shielding values ( $\sigma$ ). To convert these to chemical shifts ( $\delta$ ), they must be referenced against the calculated shielding of a standard compound, typically TMS, calculated at the same level of theory.
  - The equation for calculating the chemical shift is:  $\delta_{\text{sample}} = \sigma_{\text{TMS}} - \sigma_{\text{sample}}$
  - It is also common to use a linear regression approach, where the calculated shieldings of a set of known compounds are plotted against their experimental chemical shifts to derive a scaling factor.

# Computational Workflow Diagram

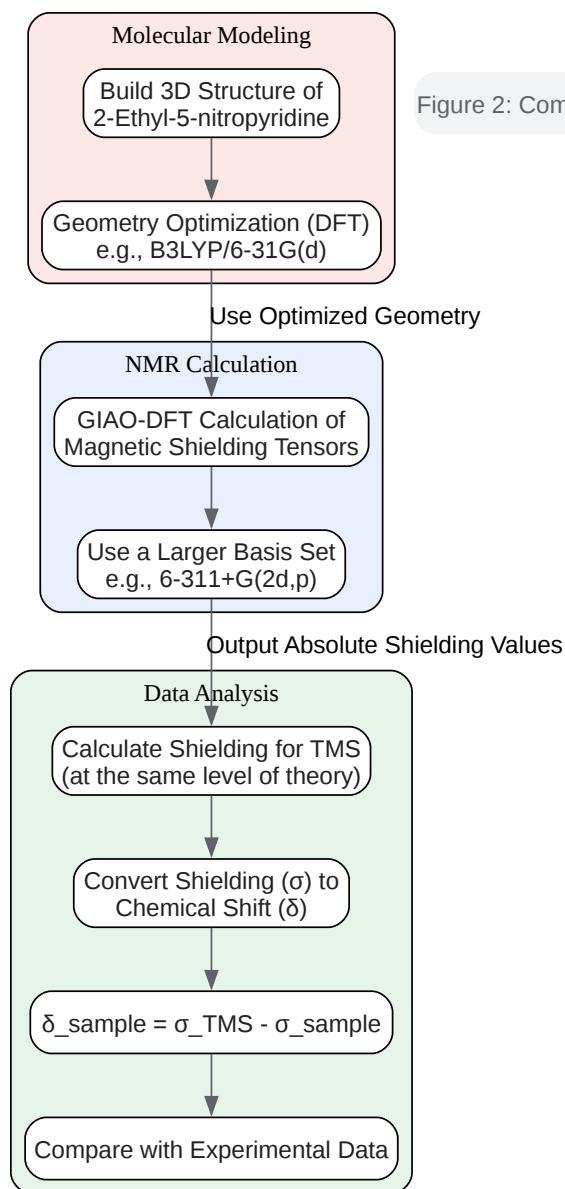


Figure 2: Computational workflow for predicting  $^{13}\text{C}$  NMR chemical shifts.

Caption: Figure 2: Computational workflow for predicting  $^{13}\text{C}$  NMR chemical shifts.

## Conclusion

While a definitive experimental  $^{13}\text{C}$  NMR spectrum for **2-Ethyl-5-nitropyridine** is not readily available in the public domain, a robust prediction of its chemical shifts can be made through an understanding of fundamental substituent effects. The ethyl group at the 2-position and the nitro group at the 5-position create a distinct electronic environment that should result in a predictable pattern of signals in the aromatic region of the spectrum.

This guide provides a comprehensive framework for researchers, outlining the predicted chemical shifts, a detailed experimental protocol for their verification, and a computational workflow for theoretical prediction. By combining these approaches, scientists can confidently assign the structure of **2-Ethyl-5-nitropyridine** and related compounds, ensuring the integrity and accuracy of their research.

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